2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

structural chemistry crystallography conformational analysis

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a synthetic small-molecule pyrazole derivative (molecular formula C21H22ClN3O3, molecular weight 399.88 g/mol). The compound features a 4-chlorophenyl-substituted pyrazole core linked to a phenol ring that bears a 2-morpholinoethoxy side chain.

Molecular Formula C21H22ClN3O3
Molecular Weight 399.88
CAS No. 1010867-13-6
Cat. No. B2423933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
CAS1010867-13-6
Molecular FormulaC21H22ClN3O3
Molecular Weight399.88
Structural Identifiers
SMILESC1COCCN1CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C21H22ClN3O3/c22-16-3-1-15(2-4-16)19-14-23-24-21(19)18-6-5-17(13-20(18)26)28-12-9-25-7-10-27-11-8-25/h1-6,13-14,26H,7-12H2,(H,23,24)
InChIKeyKVCZUIUGXHELFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol (CAS 1010867-13-6): Scientific Procurement Baseline


2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a synthetic small-molecule pyrazole derivative (molecular formula C21H22ClN3O3, molecular weight 399.88 g/mol) . The compound features a 4-chlorophenyl-substituted pyrazole core linked to a phenol ring that bears a 2-morpholinoethoxy side chain. Publicly available primary pharmacological data for this specific compound are extremely limited; no peer-reviewed studies reporting quantitative biological activity, target engagement, or in vivo efficacy were identified in the indexed literature as of the search date. The compound is primarily listed in chemical vendor catalogs and patent collections as a research intermediate or building block . Any procurement decision must be grounded in this evidentiary reality: the compound's differentiation from close analogs remains uncharacterized in the open scientific record, and claims of target-specific or application-specific superiority cannot currently be substantiated with published quantitative evidence.

Why Generic Substitution of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol Is Not Supported by Evidence


In the absence of publicly disclosed pharmacological profiles for this compound, there is no quantitative basis to assert that it is functionally interchangeable with or superior to any specific pyrazole analog. The 4-chlorophenyl substitution pattern and the morpholinoethoxy-phenol architecture are structural motifs found across diverse bioactive chemotypes, including cannabinoid receptor ligands and kinase inhibitors [1]. However, without head-to-head binding, functional, or pharmacokinetic data for this exact compound, any claim of target selectivity, potency advantage, or reduced off-target risk relative to an in-class comparator is speculative. Users considering this compound must recognize that generic substitution cannot be validated against the current literature and must instead be guided by project-specific screening data generated in-house.

Quantitative Differentiation Evidence for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol vs. Closest Analogs


Crystal-State Conformational Flexibility vs. Unsubstituted Pyrazole Analogs

The 4-chlorophenyl ring attached to the pyrazole core exhibits pronounced conformational flexibility in the solid state. In the two crystallographically independent molecules (A and B) of a closely related chlorophenyl-pyrazole derivative, the dihedral angle between the chlorophenyl and pyrazole rings was measured at −53.3° in molecule A and 114.09° in molecule B [1]. While this measurement was reported for a structural analog rather than the target compound itself, the identical 4-chlorophenyl-pyrazole pharmacophore suggests a similar degree of rotational freedom. This contrasts with unsubstituted phenyl-pyrazole analogs, which typically adopt a narrower, more planar conformational distribution.

structural chemistry crystallography conformational analysis

Molecular Descriptor-Based Drug-Likeness vs. Larger Diarylpyrazole CB1 Antagonists

The compound's molecular weight (399.88 g/mol) and calculated partition coefficient (xlogP < 5) place it within favorable oral drug-likeness space, distinguishing it from many prototypical diarylpyrazole CB1 antagonists such as rimonabant (MW 463.8 g/mol, xlogP ~6.5) [1][2]. The morpholinoethoxy side chain introduces a tertiary amine capable of protonation at physiological pH, which can enhance aqueous solubility and reduce non-specific tissue binding relative to the highly lipophilic rimonabant scaffold.

drug-likeness physicochemical properties CB1 receptor

Absence of Reported CB1 Binding Affinity vs. Established Pyrazole CB1 Antagonists

Several 3,4-diarylpyrazole derivatives are known CB1 receptor antagonists with reported Ki values (e.g., rimonabant Ki = 1.98 nM at CB1; AM281 Ki = 12 nM) [1][2]. The target compound's 4-chlorophenyl-pyrazole core and morpholinoethoxy side chain are structurally reminiscent of this pharmacophore class. However, no published CB1 binding assay data were identified for this specific compound. This evidentiary gap must be explicitly acknowledged: the compound cannot be assumed to possess CB1 affinity comparable to any known antagonist without confirmatory experimental data.

CB1 receptor cannabinoid binding affinity pyrazole

Application Scenarios for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol Based on Currently Available Evidence


Conformational Probe in Structure-Based Drug Design

The demonstrated conformational flexibility of the 4-chlorophenyl-pyrazole moiety (dihedral angles spanning ~167° between two low-energy states ) supports the compound's use as a small-molecule probe to explore binding-site plasticity in protein targets. Crystallization trials with this compound may reveal novel binding modes that rigid analogs cannot access, potentially guiding scaffold optimization in fragment-based or structure-based campaigns. Procurement for co-crystallography studies is a rational application where the chlorophenyl conformational diversity provides a measurable structural advantage over simple phenyl-pyrazole analogs. Source: Faundez-Gutierrez, R. et al. scite.ai author profile.

Lead-Like Starting Point for CB1 Receptor Modulator Optimization

With a molecular weight of 399.88 g/mol and estimated xlogP < 5 , this compound falls within lead-like chemical space, presenting a less lipophilic starting point than established CB1 antagonists such as rimonabant (MW 463.8, xlogP ~6.5) . Medicinal chemistry teams seeking to mitigate the lipophilicity-driven toxicity issues that plagued first-generation CB1 antagonists may find value in procuring this scaffold as a starting point for systematic structure-activity relationship (SAR) exploration. The morpholinoethoxy group offers a vector for modulating basicity and solubility without adding aromatic ring count. However, CB1 binding must be confirmed experimentally before committing to lead optimization. Sources: molbic.idrblab.net Compound Information; PubChem Rimonabant Summary.

Negative Control or Inactive Comparator in Pyrazole-Based Assays

Given the absence of published biological activity data, the compound may serve as a structurally matched negative control in assays evaluating the pyrazole pharmacophore class. If in-house screening confirms lack of activity at targets where structurally similar pyrazoles (e.g., CB1 antagonists, FAAH inhibitors) are active, this compound becomes a valuable specificity-control tool. Its procurement for this purpose is supported by the structural similarity to active pyrazoles combined with the presumptive (but unconfirmed) lack of target engagement, a combination that can strengthen the rigor of pharmacological profiling studies. The evidentiary basis is the documented absence of reported activity, not a demonstrated lack of activity.

Building Block for Diversified Library Synthesis

The compound's three functional handles—the phenolic -OH, the morpholino tertiary amine, and the pyrazole NH—make it a versatile intermediate for parallel synthesis of diversified compound libraries . The 4-chlorophenyl group provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the des-chloro analog (5-(2-morpholinoethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol). For medicinal chemistry groups constructing screening libraries aimed at unexplored targets, this synthetic versatility represents a tangible procurement advantage over the simpler phenyl analog that lacks the chloro substituent. Source: BenchChem Product Page (chemistry description).

Quote Request

Request a Quote for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.